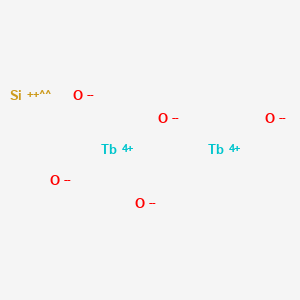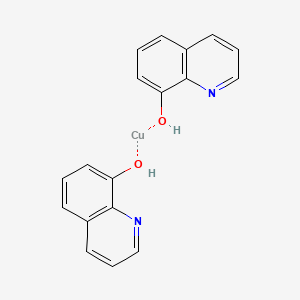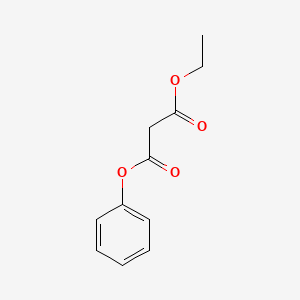
AMMONIUM COPPER(II) SULFATE HEXAHYDRATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium copper(II) sulfate hexahydrate is a chemical compound that is commonly used in scientific research. It is also known as ammonium cupric sulfate or Mohr's salt. This compound is a blue-green crystalline solid that is soluble in water. It is widely used in laboratory experiments due to its unique properties.
Scientific Research Applications
Crystal Structure Modifications
The crystal structure of deuterated ammonium copper(II) sulfate hexahydrate can be altered by substituting a small fraction of Cu2+ ions with Zn2+. This substitution leads to a structure similar to that observed under high pressure, demonstrating the compound's flexibility and potential for pressure-induced modifications in crystal engineering and study of structural phase transitions (Simmons et al., 2000).
Metal Recovery and Leaching
Ammonium thiosulfate has been applied for copper–gold ore treatment, highlighting the compound's role in the leaching process. This process is influenced by variables such as aeration, temperature, and reagent addition, showcasing the potential for recovering valuable metals from ores in a sustainable manner (Molleman & Dreisinger, 2002).
Electrochemical Studies
The cathodic reduction of copper(II) ions and dissolved oxygen in ammoniacal solutions has been examined, revealing rapid reduction rates and insights into electrochemical behaviors in different media. This study is crucial for understanding the electrochemical properties of copper and its potential applications in electroplating and corrosion prevention (Nicol et al., 2019).
Copper Recovery from Electronic Waste
The behavior of impurity elements during copper recovery from waste printed circuit boards (PCBs) using ammonia–ammonium sulfate systems has been investigated. This research not only addresses the efficient recovery of copper but also highlights the environmental aspect of recycling electronic waste (Oishi et al., 2007).
Enhanced Recovery Techniques
Research into the one-step recovery of copper(II) from ammonia/ammonium sulfate solution combines supported liquid membrane and electro-deposition process. This technique underlines the advancement in recovery methods, allowing for efficient and enhanced transport of copper across membranes (Duan et al., 2020).
Applications in Ore Flotation and Metal Recovery
Ammonium sulfate's role in ore flotation and metal recovery emphasizes its significance in mineral processing and the metallurgical industry. The compound aids in the selective flotation of minerals, demonstrating its critical role in enhancing the efficiency of metal recovery processes (Liu Hu-ping, 2013).
Mechanism of Action
Target of Action
Ammonium Copper(II) Sulfate Hexahydrate, also known as Cupric Ammonium Sulfate, is an inorganic compound
Mode of Action
The mode of action of this compound is primarily through its copper (II) ions. Copper is a transition metal that can exist in multiple oxidation states, allowing it to participate in various chemical reactions . .
Biochemical Pathways
Copper ions can act as a catalyst in various chemical reactions, potentially influencing a range of biochemical processes .
Pharmacokinetics
Its absorption and distribution within a system would depend on various factors, including the pH and the presence of other ions .
Result of Action
It is known that copper ions can have various effects at the molecular and cellular level, including acting as a cofactor for certain enzymes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of other ions can affect the solubility and therefore the bioavailability of the compound . Additionally, the pH can influence the oxidation state of the copper ions, potentially affecting their reactivity .
Safety and Hazards
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Ammonium Copper(II) Sulfate Hexahydrate involves the reaction between Copper(II) Sulfate Pentahydrate and Ammonium Sulfate in the presence of water and heat.", "Starting Materials": [ "Copper(II) Sulfate Pentahydrate", "Ammonium Sulfate", "Water" ], "Reaction": [ "Dissolve 100g of Copper(II) Sulfate Pentahydrate in 500mL of water", "Dissolve 50g of Ammonium Sulfate in 500mL of water", "Mix the two solutions together", "Heat the mixture to 60-70°C for 1 hour", "Allow the mixture to cool to room temperature", "Filter the solution to remove any impurities", "Leave the solution to crystallize at room temperature", "Collect the crystals and wash with cold water", "Dry the crystals in a desiccator" ] } | |
| 13587-26-3 | |
Molecular Formula |
CuH20N2O14S2 |
Molecular Weight |
399.84 |
Origin of Product |
United States |
Q1: How does temperature impact the crystal structure of deuterated ammonium copper(II) sulfate hexahydrate?
A1: Research indicates that increasing the temperature of deuterated this compound from 100 K to 321 K leads to a progressive convergence of the intermediate and longest Cu–O bond lengths within the Jahn-Teller distorted octahedral Cu(D2O)62+ ion. [] This structural change is accompanied by a partial rotation of both the ammonium and sulfate groups within the crystal lattice. [] These findings highlight the dynamic nature of this compound's structure in response to temperature variations.
Q2: What role does pressure play in influencing the structure of deuterated this compound?
A2: Studies utilizing neutron powder diffraction have revealed that applying pressure to deuterated this compound at various temperatures (ranging from 50 K to 325 K) induces changes in its unit cell parameters. [] Specifically, a study observed that introducing a small amount of zinc (3.4% substitution of Cu2+ ions) mimicked the structural changes observed in the pure copper compound under 1.5 kbar of pressure. [] This substitution caused a switch in the long axis of the distorted Cu(D2O)6 2+ ion from one pair of oxygen atoms to another. [] These findings underscore the sensitivity of this compound's structure to both pressure and compositional alterations.
Q3: Are there any cooperative interactions observed in the structural changes of this compound?
A3: Research suggests that the temperature-dependent behavior of the g-values (derived from EPR spectroscopy) in pure deuterated this compound cannot be solely explained by a simple Boltzmann thermal distribution between two energy states differing only in the Cu(D2O)62+ ion's orientation. [] This deviation suggests the presence of cooperative interactions within the crystal lattice, potentially influencing the compound's overall structural dynamics. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









